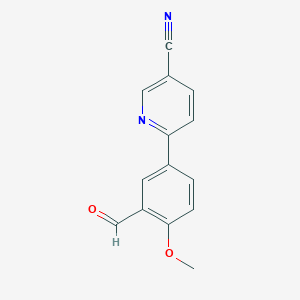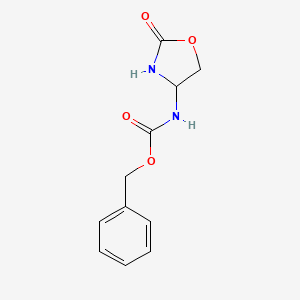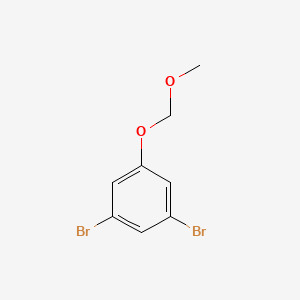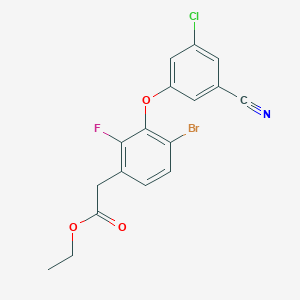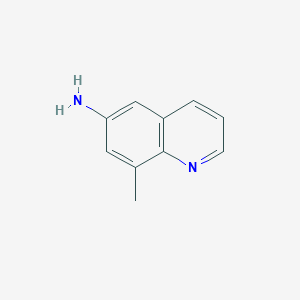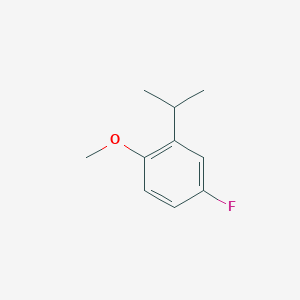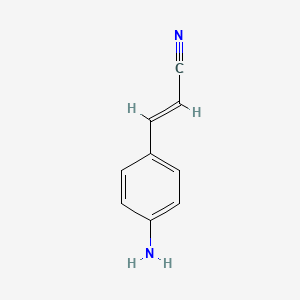
3-Bromo-1-methyl-1H-pyrrole
Vue d'ensemble
Description
3-Bromo-1-methyl-1H-pyrrole is a chemical compound with the CAS Number: 77123-94-5 . It has a molecular weight of 160.01 .
Synthesis Analysis
The synthesis of 3-Bromo-1-methyl-1H-pyrrole involves the use of N-bromosuccinimide and a catalytic amount of PBr3 . This method provides a facile route to a variety of 3-substituted pyrroles .Molecular Structure Analysis
The molecular formula of 3-Bromo-1-methyl-1H-pyrrole is C5H6BrN . The exact mass is 158.96800 .Chemical Reactions Analysis
Monobromination of pyrrole and 1-methyl-, 1-benzyl-, and 1-phenylpyrrole with 1 mol of N-bromosuccinimide in tetrahydrofuran results in the regiospecific formation of the 2-bromopyrroles . A little disubstitution is observed .Applications De Recherche Scientifique
Synthesis and Transformation
- Halogen-Metal Interchange: 3-Lithio-1-(trimethylsilyl)pyrrole, derived from 3-bromo-1-(triisopropylsilyl)pyrrole, reacts with various electrophiles to yield 3-substituted pyrroles. This pathway is utilized to synthesize compounds like 2-formyl-3-octadeclpyrrole, a marine sponge metabolite, and antibiotic verrucarin E (Muchowski & Naef, 1984).
Chemical Properties and Reactions
- Bromination Processes: Certain pyrroline oxides undergo bromination without forming 3-bromo compounds, leading to 2H-pyrrole 1-oxide derivatives. The transformation process involves reactions like copper(II) bromide and bromine treatment (Black & Blackman, 1979).
- Electrophilic Reaction Dynamics: The compound synthesized by the condensation of β-alanine methyl ester with 4-bromo-1-methyl-2-(trichloroacetyl)pyrrole exhibits specific hydrogen-bond interactions, contributing to its molecular arrangement and potential chemical reactivity (Zeng et al., 2005).
Applications in Polymer and Material Science
- Luminescent Polymers: 3-Bromo compounds are used in the synthesis of polymers like P-1−P-3, which contain the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers are notable for their solubility in organic solvents and strong fluorescence properties, finding applications in materials science (Zhang & Tieke, 2008).
Advanced Organic Synthesis
- Synthesis of N-Methylpyrroles: A method for synthesizing 3-bromo-N-methylpyrrole using N-bromosuccinimide and PBr3 is reported. This method facilitates the production of various 3-substituted pyrroles, expanding the scope of pyrrole-based compound synthesis (Dvornikova & Kamieńska‐Trela, 2002).
- Ring Expansion Reactions: The reaction of the ground state methylidyne radical CH with pyrrole, involving a ring expansion reaction, leads to the formation of pyridine, highlighting potential applications in interstellar chemistry and planetary atmospheres, as well as gas-phase combustion processes (Soorkia et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-1-methylpyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN/c1-7-3-2-5(6)4-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKVMBSERNTJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1H-pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



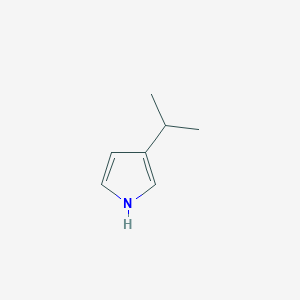
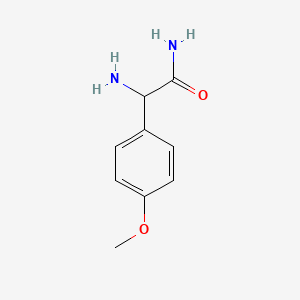
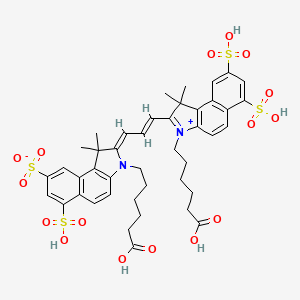
![2-[(3-Fluoro-benzyl)-methyl-amino]-ethanol](/img/structure/B3283583.png)
